molecular formula C9H7BrO3 B14068533 2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid

2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid

Cat. No.: B14068533
M. Wt: 243.05 g/mol
InChI Key: NTHQMPYWKFRXOM-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid is an organic compound with the molecular formula C9H7BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromomethyl group and an oxoacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid typically involves the bromination of a suitable precursor, such as 4-methylphenylacetic acid. The process can be carried out using hydrobromic acid and a suitable oxidizing agent under controlled conditions. For instance, one method involves reacting 4-methylphenylacetic acid with hydrobromic acid in the presence of a catalyst at elevated temperatures to introduce the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes, including Friedel-Crafts acylation followed by bromination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for various chemical transformations. The oxoacetic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)phenylboronic acid
  • 2-(4-Bromophenyl)propionic acid
  • 4-(Bromomethyl)benzyl alcohol

Uniqueness

2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid is unique due to the presence of both a bromomethyl group and an oxoacetic acid group. This combination of functional groups provides distinct reactivity patterns and makes the compound versatile for various applications.

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-2-oxoacetic acid

InChI

InChI=1S/C9H7BrO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4H,5H2,(H,12,13)

InChI Key

NTHQMPYWKFRXOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)C(=O)O

Origin of Product

United States

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